molecular formula C17H19F3N2O2 B2997095 N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009691-02-4

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

Cat. No.: B2997095
CAS No.: 1009691-02-4
M. Wt: 340.346
InChI Key: NEDJFOBCPUYDIZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a chiral pyrrolidine-2-carboxamide derivative featuring an N-(2-ethylphenyl) substituent and an (E)-configured 4,4,4-trifluoro-3-oxobut-1-enyl group. The pyrrolidine core adopts a rigid bicyclic conformation, with the trifluoro-oxobut-1-enyl moiety likely influencing electronic properties and metabolic stability.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-2-12-6-3-4-7-13(12)21-16(24)14-8-5-10-22(14)11-9-15(23)17(18,19)20/h3-4,6-7,9,11,14H,2,5,8,10H2,1H3,(H,21,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDJFOBCPUYDIZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₃O₂
Molecular Weight319.35 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point284.6 ± 40.0 °C
Flash Point125.9 ± 27.3 °C

Research indicates that compounds with similar structures may interact with various biological targets. For instance, the pyrrolidine ring in this compound can potentially inhibit specific enzymes involved in inflammatory processes. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably, it has been shown to inhibit leukotriene B4 production, a key mediator in inflammation:

  • Leukotriene B4 Inhibition : Similar compounds have been reported to inhibit LTA(4) hydrolase, reducing leukotriene production and thus potentially alleviating inflammatory responses .

Case Studies

  • Anti-inflammatory Effects : A study involving a related compound demonstrated a reduction in inflammatory markers in mouse models of inflammatory bowel disease (IBD). The compound was administered at varying doses and showed a dose-dependent decrease in leukocyte infiltration and cytokine production.
  • Cancer Research : Preliminary investigations into the compound's effect on cancer cell lines suggest it may induce apoptosis in certain types of cancer cells. Mechanistic studies revealed activation of caspase pathways, indicating its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

ParameterValue
LogP2.95
Plasma Half-LifeTBD
BioavailabilityTBD

Comparison with Similar Compounds

Substituent Variations

  • N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide (): Differs by the aryl substituent (4-ethoxy vs. 2-ethylphenyl).
  • (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamides ():
    Feature thiazole or methylisoxazole rings instead of trifluoro-oxobut-1-enyl. These heterocycles enhance π-π stacking interactions in biological systems, which the target compound lacks .

  • Compounds 7p, 7q, 7a (–4): Contain branched amino acid side chains (e.g., L-valyl, L-leucyl) and pyrimidine derivatives, introducing hydrogen-bonding and steric bulk absent in the target compound .

Stereochemical Considerations

The target compound’s stereochemistry is unspecified in the evidence, but analogs like 7a () exhibit (S)-configured pyrrolidine cores with [α]D values ranging from −102° to +24.8°, indicating chirality significantly impacts optical activity and possibly receptor binding .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound Name Substituents Purity (HPLC) [α]D (c, solvent) Melting Point (°C) Key Features
Target Compound N-(2-ethylphenyl), trifluoro Not reported Not reported Not reported High lipophilicity
N-(4-ethoxyphenyl) analog () N-(4-ethoxyphenyl), trifluoro Not reported Not reported Not reported Increased polarity
7a () L-valyl, pyrimidine 99% −102° (c 0.0590, MeOH) Not reported Rotameric isomers in NMR
7t () L-isoleucyl, pyrimidine 99% +24.8° (c 0.0556, MeOH) Not reported High stereochemical complexity
Example 157 () Thiazol-5-yl, methylisoxazol Not reported Not reported Not reported Heterocyclic substituents
  • Purity : The target compound’s purity is unspecified, but analogs achieve 95–99% via HPLC (–4).
  • Melting Points : Analogs like 7p and 7q melt at 34–54.7°C (), suggesting the target may exhibit similar thermal behavior depending on substituents .
  • Rotameric Isomers : Compounds like 7a show extra NMR peaks due to rotamers (), a trait likely shared with the target compound given structural similarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.